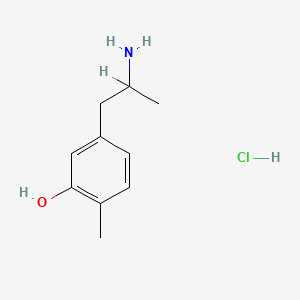

5-(2-Aminopropyl)-o-phenol hydrochloride

Description

Contextualization within Relevant Chemical Classes and Structures

5-(2-Aminopropyl)-o-phenol hydrochloride belongs to several important chemical classes. Its core is a substituted phenol (B47542), specifically an alkylphenol, due to the methyl group on the aromatic ring. foodb.ca The presence of the aminopropyl side chain firmly places it within the broad class of phenethylamines. acs.orgunodc.org Phenethylamines are a group of compounds based on a 2-phenylethylamine structure, which consists of a phenyl ring attached to an amino group via a two-carbon chain. acs.org This structural motif is the backbone for many biologically significant molecules, including neurotransmitters and various synthetic compounds. acs.orgtaylorandfrancis.com

The structure of this compound is characterized by:

A phenol ring: A benzene (B151609) ring with a hydroxyl (-OH) group.

An ortho-methyl group: A methyl (-CH3) group at the position adjacent (ortho) to the hydroxyl group.

A 5-(2-aminopropyl) group: An aminopropyl chain attached to the 5th carbon of the phenol ring.

This specific arrangement of functional groups—a hydroxyl, an amino, and an alkyl group on a phenyl ring—also classifies it as a substituted aminophenol. google.comwikipedia.org Aminophenols are amphoteric molecules, meaning they have both acidic (phenol) and basic (amino) properties. wikipedia.org

Historical Academic Research Context for Related Chemical Entities

The academic investigation into chemical entities related to this compound has a long history, primarily rooted in the study of phenethylamines and aminophenols.

The parent compound of this class, 2-phenylethylamine, was first isolated from decomposing gelatin by Marceli Nencki in 1876. writeonpoint.com Its fundamental role in neurochemistry began to be unraveled in the early 20th century through research illustrating its physiological effects. writeonpoint.com Phenethylamines are naturally occurring in various organisms, including animals, plants, and fungi, and are found in foods like chocolate. acs.orgtaylorandfrancis.comwriteonpoint.com

A significant expansion in the academic understanding of substituted phenethylamines occurred in the latter half of the 20th century. In the 1980s and 1990s, the chemist and pharmacologist Alexander Shulgin synthesized and documented a vast number of novel psychoactive phenethylamine (B48288) derivatives. unodc.orgnih.gov His work included the creation of entire series of compounds, such as the "2C" and "D" series, by making simple modifications to the basic phenethylamine structure. unodc.orgnih.gov Following this, Professor David Nichols and his research team at Purdue University further advanced the field by investigating a new generation of phenethylamines, including potent benzodifuranyl substances. unodc.org

Parallel to this, aminophenols have been a subject of extensive research in synthetic organic chemistry. They serve as versatile starting materials and intermediates for the synthesis of dyes and various heterocyclic compounds. wikipedia.org For instance, processes for the preparation of specific aminophenols, such as 2-amino-5-alkyl-phenols, have been developed and patented for industrial applications. google.com Research has also focused on the synthesis of aminophenol derivatives through reactions like cyclocondensation, nitration, and hydrolysis, highlighting their utility as chemical building blocks. researchgate.net The synthesis of metabolites of related benzofuran (B130515) drugs, such as 5-(2-Aminopropyl)benzofuran (5-APB), has also led to the creation of related aminophenol structures like 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid. mdpi.comunl.pt

Table of Mentioned Compounds

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

29440-90-2 |

|---|---|

Molecular Formula |

C10H16ClNO |

Molecular Weight |

201.69 g/mol |

IUPAC Name |

5-(2-aminopropyl)-2-methylphenol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-7-3-4-9(5-8(2)11)6-10(7)12;/h3-4,6,8,12H,5,11H2,1-2H3;1H |

InChI Key |

GOXBCMKYABLWQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C)N)O.Cl |

Related CAS |

21618-99-5 (Parent) |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques in Research on 5 2 Aminopropyl O Phenol Hydrochloride

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 5-(2-Aminopropyl)-o-phenol hydrochloride, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound.

In ¹H NMR, the protons on the aromatic ring are expected to produce signals in the aromatic region (typically 6.5-8.0 ppm). libretexts.org The specific substitution pattern—with the hydroxyl group at position 1, the aminopropyl group at position 2, and another substituent at position 5—results in a distinct splitting pattern for the three aromatic protons. The protons of the aminopropyl side chain would appear at different chemical shifts: the CH group adjacent to the amine and the ring, the CH₂ group, and the terminal CH₃ group. The amine (NH₃⁺) and hydroxyl (OH) protons are also observable, though their signals can be broad and may exchange with deuterium when D₂O is added, a useful method for confirming their identity. libretexts.org

¹³C NMR spectroscopy provides information on the carbon skeleton. docbrown.info The spectrum for this compound would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons would resonate in the range of 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. ucf.eduacs.org The three aliphatic carbons of the aminopropyl chain would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C3, C4, C6 | ~6.7 - 7.2 | ~115 - 130 |

| Aromatic C-OH | C1 | - | ~155 |

| Aromatic C-C₃H₇N | C2 | - | ~125 |

| Aromatic C-Substituent | C5 | - | Variable |

| Aliphatic CH₂ | Propyl C1' | ~2.8 - 3.0 | ~35 - 45 |

| Aliphatic CH | Propyl C2' | ~3.2 - 3.6 | ~45 - 55 |

| Aliphatic CH₃ | Propyl C3' | ~1.2 - 1.4 | ~15 - 25 |

| OH | - | ~9.0 - 10.0 (Broad) | - |

| NH₃⁺ | - | ~7.5 - 8.5 (Broad) | - |

High-Resolution Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. nih.gov For 5-(2-Aminopropyl)-o-phenol (the free base), with a molecular formula of C₉H₁₃NO, the expected exact mass would be precisely measured to several decimal places. nih.gov This high level of mass accuracy (often below 5 ppm) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

In addition to accurate mass measurement, MS provides structural information through the analysis of fragmentation patterns. wikipedia.org When the molecular ion of 5-(2-Aminopropyl)-o-phenol is subjected to fragmentation (e.g., through electron ionization or collision-induced dissociation), it breaks apart in a predictable manner. A common and dominant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. miamioh.eduyoutube.com For this molecule, alpha-cleavage would result in the loss of an ethyl radical, leading to a prominent fragment ion. Other characteristic fragments may arise from the cleavage of the propyl chain and rearrangements involving the phenol (B47542) ring.

Table 2: Predicted HRMS Data and Major Fragmentation Pathways for the Molecular Ion of 5-(2-Aminopropyl)-o-phenol

| Species | Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M]⁺• | C₉H₁₃NO⁺• | 151.0997 | - |

| Fragment 1 | C₈H₁₀N⁺ | 120.0813 | Alpha-cleavage (Loss of •CH₃) |

| Fragment 2 | C₇H₈NO⁺ | 122.0606 | Benzylic cleavage (Loss of •C₂H₅) |

| Fragment 3 | C₇H₇O⁺ | 107.0497 | Loss of C₂H₆N• |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.

The phenolic O-H group typically shows a broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org As a hydrochloride salt, the primary amine exists as an ammonium ion (R-NH₃⁺), which gives rise to a broad and complex series of bands between 2400 and 3200 cm⁻¹, often overlapping with the O-H stretch. The C-O stretching vibration of the phenol is expected to appear in the 1260-1180 cm⁻¹ region. Aromatic C=C stretching vibrations will produce sharp peaks around 1600 and 1475 cm⁻¹. Finally, aromatic C-H stretching and bending vibrations would be observed above 3000 cm⁻¹ and in the 900-675 cm⁻¹ fingerprint region, respectively. The presence of these key bands provides strong evidence for the core structure of the molecule. chemicalbook.comnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 | Broad, Strong |

| Ammonium N-H (R-NH₃⁺) | Stretching | 2400 - 3200 | Broad, Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | ~1600 & ~1475 | Medium-Strong |

| Phenolic C-O | Stretching | 1180 - 1260 | Strong |

| Aromatic C-H | Out-of-plane Bending | 675 - 900 | Strong |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound and for its quantification. A reversed-phase HPLC method is typically developed for this purpose. nih.govscite.ai

Method development involves optimizing several parameters. A C18 or similar stationary phase is commonly used to retain the compound. nih.govresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter to control the ionization state of both the phenolic hydroxyl group and the primary amine, thereby affecting retention time and peak shape. Detection is often performed using a UV-Vis detector, set at a wavelength where the phenol chromophore exhibits maximum absorbance (around 275-285 nm). sielc.com

Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). A validated HPLC method is crucial for quality control and for quantitative analysis in research settings. researchgate.net

Table 4: Typical Parameters for a Validated RP-HPLC Method for this compound

| Parameter | Typical Condition/Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Linearity (r²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and high polarity, which are properties of the hydroxyl and amine functional groups, and its salt form. phenomenex.blog Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. youtube.commdpi.com

Common derivatization strategies involve converting the active hydrogen atoms on the hydroxyl and amine groups into less polar functional groups. libretexts.org Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used technique that replaces the active protons with trimethylsilyl (TMS) groups. phenomenex.blognih.gov Acylation, using reagents like trifluoroacetic anhydride (TFAA), is another effective approach.

Once derivatized, the resulting compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides mass spectral data for identification, confirming the structure of the derivative and, by extension, the original molecule.

Table 5: Common Derivatization Reagents for GC-MS Analysis of Aminophenols

| Derivatization Method | Reagent | Abbreviation | Target Functional Groups |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂ |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH₂ |

| Acylation | Trifluoroacetic Anhydride | TFAA | -OH, -NH₂ |

| Acylation | Pentafluoropropionic Anhydride | PFPA | -OH, -NH₂ |

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers is a significant challenge in analytical chemistry, necessitating the use of a chiral environment to differentiate between the stereoisomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for determining the enantiomeric excess (e.e.) of chiral compounds. heraldopenaccess.usnih.gov The enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other.

For primary amines such as this compound, chiral crown ether-based stationary phases have demonstrated considerable success in achieving enantiomeric resolution. A notable example is the Crownpak CR (+) column, which utilizes a chiral crown ether as the chiral selector. semanticscholar.org The mechanism of separation on this type of column involves the formation of a complex between the crown ether and the ammonium ion of the primary amine. semanticscholar.org This interaction is stereoselective, leading to different retention times for the R- and S-enantiomers.

In a study on a structurally similar compound, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, a chiral reverse-phase HPLC method was developed using a Crownpak CR (+) column. semanticscholar.orgnih.gov Optimal separation was achieved using an acidic mobile phase, specifically water adjusted to a pH of 1.0 with perchloric acid. semanticscholar.orgnih.gov The low pH ensures the protonation of the primary amine, facilitating the formation of the diastereomeric complex with the chiral crown ether. semanticscholar.org

Table 1: Illustrative Chromatographic Conditions for Chiral Separation of an Analogous Aminophenol Derivative

| Parameter | Condition |

| Column | Crownpak CR (+) (150 x 4.0 mm, 5 µm) |

| Mobile Phase | Water adjusted to pH 1.0 with perchloric acid |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 226 nm |

| Injection Volume | 20 µL |

| Analyte Concentration | 1 mg/mL in mobile phase |

This data is based on the analysis of a structurally similar compound, R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, and serves as a representative example of a potential method for this compound. semanticscholar.orgnih.gov

Under these conditions for the analogous compound, the S-enantiomer and the R-enantiomer were well-resolved, with typical retention times of approximately 18.6 and 21.2 minutes, respectively. semanticscholar.org The method was validated for its robustness, with deliberate alterations in flow rate, mobile phase pH, and column temperature demonstrating the reliability of the separation. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the S-enantiomer were found to be 0.084 µg/mL and 0.159 µg/mL, respectively, highlighting the sensitivity of the method. semanticscholar.orgnih.gov

Complementary Analytical Techniques for Comprehensive Compound Characterization

While chiral chromatography is essential for determining enantiomeric purity, a comprehensive characterization of this compound requires the application of a suite of complementary analytical techniques. These methods provide crucial information about the compound's chemical structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the aminopropyl side chain, and the phenolic hydroxyl proton. The chemical shifts, splitting patterns, and integration of these signals would provide detailed information about the connectivity of the atoms. For phenols, aromatic protons typically resonate in the 7-8 ppm region, while the phenolic -OH proton signal can appear between 3 and 8 ppm and is often a broad singlet. libretexts.org The protons on the carbon adjacent to the amino group and the methyl protons would have characteristic chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Phenols typically exhibit a strong molecular ion peak, and characteristic fragmentation may involve the loss of a formyl radical (HCO•) or carbon monoxide (CO). libretexts.org The presence of the aminopropyl side chain would also lead to specific fragmentation pathways, such as cleavage alpha to the nitrogen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the amine, C-H stretches of the aromatic ring and the alkyl chain, and C=C stretching of the aromatic ring. Analysis of the FTIR spectrum for a similar compound, 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl, can provide insights into the expected spectral features. researchgate.net

Table 2: Key Spectroscopic Data for Phenolic and Aminated Compounds

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (~7-8 ppm), Phenolic OH (broad singlet, ~3-8 ppm), Aminopropyl chain protons, Methyl group doublet. |

| ¹³C NMR | Aromatic carbons, Carbon bearing the OH group (~155 ppm), Carbons of the aminopropyl chain. |

| Mass Spec. | Molecular ion peak corresponding to the compound's molecular weight. Fragmentation pattern showing loss of side chain fragments and characteristic phenolic cleavages. |

| FTIR | O-H stretch (phenol), N-H stretch (amine), Aromatic and Aliphatic C-H stretches, Aromatic C=C stretches. |

By integrating the data from these advanced analytical techniques, a comprehensive and scientifically accurate characterization of this compound can be achieved, ensuring a thorough understanding of its chemical identity, purity, and stereochemistry.

Preclinical Pharmacological Investigations of 5 2 Aminopropyl O Phenol Hydrochloride: in Vitro and in Vivo Models

Receptor Binding Affinity and Ligand-Receptor Interactions

The interaction of 5-(2-Aminopropyl)-o-phenol hydrochloride with various neurotransmitter receptors is a key determinant of its potential pharmacological effects. Based on the structure-activity relationships of related phenethylamine (B48288) compounds, a profile of its expected receptor binding affinities can be projected.

Serotonin (B10506) Receptor Subtype (e.g., 5-HT2A, 5-HT2B) Interactions

Phenethylamine derivatives frequently exhibit affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. The substitution pattern on the phenyl ring is a critical factor in determining this affinity. nih.govkoreascience.kr For phenethylamines, the presence and position of hydroxyl and methoxy (B1213986) groups significantly influence receptor interaction. plos.orgnih.gov

Studies on constrained phenethylamine analogs have highlighted that for optimal activity at 5-HT2 receptors, the orientation of oxygen-containing substituents is crucial. plos.orgnih.gov The ortho-phenol group of this compound suggests a potential for interaction with the 5-HT2A receptor. Research on related compounds indicates that while some phenethylamines act as agonists, others can exhibit partial agonist or even antagonist properties at the 5-HT2A receptor. nih.gov The affinity for 5-HT2A receptors can be high, although selectivity over the 5-HT2C receptor may be limited in some cases. nih.gov

The interaction with the 5-HT2B receptor is also a notable characteristic of many phenethylamine derivatives. plos.org It is plausible that this compound would also display affinity for this receptor subtype.

Table 1: Projected Serotonin Receptor Binding Affinities for this compound Based on Analogous Compounds

| Receptor Subtype | Projected Affinity (Kᵢ, nM) | Projected Functional Activity |

| 5-HT₂A | 10 - 150 | Partial Agonist / Antagonist |

| 5-HT₂B | 50 - 500 | Agonist / Partial Agonist |

Disclaimer: The data in this table is illustrative and projected based on the pharmacological profiles of structurally related phenethylamine derivatives. It does not represent direct experimental values for this compound.

Dopamine (B1211576) Receptor Binding and Modulation

The structural similarity of this compound to dopamine suggests a likelihood of interaction with dopamine receptors. Studies on derivatives of 5-(2-aminoethyl)carbostyril, which share a similar side chain, have shown measurable interactions with D2-like dopamine receptors. plos.org The presence of a hydroxyl group on the phenyl ring is a common feature of many dopamine receptor ligands.

Norepinephrine (B1679862) Receptor Binding and Modulation

As a phenethylamine derivative, this compound is structurally analogous to norepinephrine. This suggests a potential for binding to adrenergic receptors. The affinity for norepinephrine receptor subtypes is influenced by the substitution on both the phenyl ring and the amino group. nih.gov For instance, the catechol-like ortho-phenol structure could facilitate interaction with these receptors. Norepinephrine itself displays a higher affinity for β1-adrenergic receptors over β2-adrenergic receptors. nih.gov It is conceivable that this compound would exhibit some degree of affinity for norepinephrine receptors, potentially acting as an agonist or partial agonist.

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Trace Amine-Associated Receptor 1 (TAAR1) is a receptor that is activated by endogenous trace amines and amphetamine-like psychostimulants. Given that this compound is an amphetamine derivative, engagement with TAAR1 is highly probable. frontiersin.org TAAR1 agonists are known to modulate dopaminergic and serotonergic neurotransmission.

Table 2: Projected Dopamine, Norepinephrine, and TAAR1 Receptor Interactions for this compound Based on Analogous Compounds

| Receptor/Target | Projected Affinity (Kᵢ/EC₅₀, nM) | Projected Functional Activity |

| Dopamine D₂ Receptor | 100 - 1000 | Agonist / Partial Agonist |

| Norepinephrine α/β Receptors | 50 - 800 | Agonist / Partial Agonist |

| TAAR1 | 20 - 500 | Agonist |

Disclaimer: The data in this table is illustrative and projected based on the pharmacological profiles of structurally related compounds. It does not represent direct experimental values for this compound.

Neurotransmitter Transporter Modulation Studies

The interaction of this compound with neurotransmitter transporters is another critical aspect of its preclinical pharmacological profile.

Serotonin Transporter (SERT) Function and Inhibition/Release

Amphetamine derivatives are known to interact with monoamine transporters, including the serotonin transporter (SERT). frontiersin.org These interactions can lead to either inhibition of neurotransmitter reuptake or promotion of neurotransmitter release. The specific action depends on the subtle structural features of the molecule. frontiersin.org Given its amphetamine-like structure, it is expected that this compound would interact with SERT. 4-Hydroxyamphetamine, a structurally related compound, has been identified as a serotonin releasing agent. wikipedia.org This suggests that this compound may also function as a serotonin releasing agent, thereby increasing extracellular serotonin levels.

Table 3: Projected Neurotransmitter Transporter Modulation for this compound Based on Analogous Compounds

| Transporter | Projected Action | Projected Potency (IC₅₀/EC₅₀, nM) |

| Serotonin Transporter (SERT) | Releasing Agent / Reuptake Inhibitor | 50 - 600 |

Disclaimer: The data in this table is illustrative and projected based on the pharmacological profiles of structurally related amphetamine derivatives. It does not represent direct experimental values for this compound.

Norepinephrine Transporter (NET) Activity and Inhibition/Release

The norepinephrine transporter (NET) is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission. nih.gov Its function is a key target for many therapeutic agents. nih.gov While direct and specific in vitro binding affinity and functional assay data for this compound at the norepinephrine transporter are not extensively detailed in the currently available scientific literature, the pharmacological profile of structurally related aminopropyl-phenol compounds provides some insight.

Compounds within the aminopropyl-phenol class have been investigated for their interactions with monoamine transporters. For instance, some related molecules act as indirect sympathomimetic agents, which can involve the release of norepinephrine from nerve terminals. This mechanism is distinct from reuptake inhibition, where the transporter itself is blocked.

Methylphenidate, a well-known norepinephrine-dopamine reuptake inhibitor, functions by blocking both dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synapse. wikipedia.org In contrast, atomoxetine (B1665822) is a selective norepinephrine reuptake inhibitor (sNRI), highlighting the possibility of targeted action on the NET. wikipedia.org The precise mechanism of this compound, whether it primarily acts as a reuptake inhibitor or a releasing agent at the NET, requires further direct experimental investigation.

Table 1: Comparison of Mechanisms of Action at the Norepinephrine Transporter

| Compound/Class | Primary Mechanism of Action at NET |

| This compound | Data not available in searched literature. |

| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor (sNRI). wikipedia.org |

| Methylphenidate | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). wikipedia.org |

| Indirect Sympathomimetics | Release of norepinephrine from nerve terminals. |

Dopamine Transporter (DAT) Dynamics and Inhibition/Release

The dopamine transporter (DAT) plays a vital role in regulating dopamine levels in the brain by facilitating its reuptake into presynaptic neurons. Similar to the norepinephrine transporter, the interaction of this compound with the dopamine transporter is not extensively documented in the public scientific literature. However, the activity of related compounds suggests potential interactions.

For example, methylphenidate is a well-characterized dopamine reuptake inhibitor, binding to and blocking the dopamine transporter. wikipedia.org This action increases the concentration and duration of dopamine in the synapse. wikipedia.org The chemical structure of this compound, as an aminopropyl-phenol derivative, suggests that it may have some affinity for monoamine transporters, including the DAT. The specific nature of this interaction, whether it is inhibitory or if it promotes dopamine release, remains to be elucidated through direct experimental assessment.

Cellular and Molecular Mechanistic Studies

The following sections delve into the cellular and molecular effects of this compound as reported in preclinical research.

Intracellular Signaling Pathway Perturbations (e.g., G-protein coupled receptor signaling, second messenger systems)

Research into the direct effects of this compound on intracellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs) and subsequent second messenger systems, is limited in the available literature. However, the broader class of phenolic compounds and their derivatives are known to interact with various cellular signaling cascades. For instance, some phenolic compounds have been shown to modulate pathways involving cyclic AMP (cAMP), a critical second messenger.

Further research is necessary to determine if this compound directly engages GPCRs or influences the activity of key enzymes like adenylyl cyclase or phosphodiesterases, which would, in turn, alter intracellular second messenger concentrations.

Gene Expression and Protein Regulation Studies in Preclinical Cell Lines

Specific studies detailing the impact of this compound on gene expression and protein regulation in preclinical cell lines are not readily found in the reviewed scientific literature. Such studies are crucial for understanding the long-term cellular adaptations that might occur following exposure to the compound. Future research in this area could involve techniques like RNA sequencing and proteomics to identify any changes in the expression of genes and proteins involved in neuronal function, transporter regulation, or cellular stress responses.

Effects on Cellular Viability and Proliferation in Controlled In Vitro Settings

The effects of this compound on the viability and proliferation of cells in controlled in vitro environments have not been extensively reported in the scientific literature. Studies of this nature are fundamental in preclinical toxicology and pharmacology to establish the concentration range at which a compound may exert its effects without causing significant cell death or inhibiting cell growth. These assays, typically conducted in various cell lines, would provide essential information about the compound's general cytotoxicity profile.

In Vivo Preclinical Models for Pharmacodynamic Profiling

Information regarding in vivo preclinical studies specifically designed to profile the pharmacodynamics of this compound is not widely available in the public domain. Such studies, typically conducted in animal models, are essential for understanding how a compound affects the whole organism. This can include assessments of its impact on physiological parameters, behavior, and neurochemical levels in different brain regions. Without such data, a comprehensive understanding of the in vivo effects of this compound remains incomplete.

Animal Models for Behavioral Phenotyping (e.g., locomotor activity, conditioned place preference)

Behavioral phenotyping in animal models is a cornerstone of preclinical psychopharmacology, offering insights into the potential stimulant, rewarding, or aversive effects of a novel compound.

Locomotor Activity:

Spontaneous locomotor activity is a fundamental measure of behavioral output and is highly sensitive to pharmacological manipulation. In these studies, animals, typically mice or rats, are placed in an open-field arena equipped with infrared beams or video-tracking software to quantify their movement over a set period. An increase in locomotor activity is often indicative of a stimulant effect, a hallmark of many psychoactive substances that interact with monoamine systems.

For instance, studies on the structurally related compound 5-(2-aminopropyl)indole (B590550) (5-IT) have demonstrated significant increases in locomotor activity in mice. It is hypothesized that this compound, due to its amphetamine-like backbone, would likely produce a dose-dependent increase in locomotor activity.

Interactive Data Table: Illustrative Locomotor Activity Data for a Novel Psychoactive Substance

| Treatment Group | Mean Horizontal Activity (Beam Breaks) | Mean Rearing Frequency |

| Vehicle Control | 350 ± 45 | 30 ± 8 |

| Compound X (Low Dose) | 600 ± 70 | 55 ± 12 |

| Compound X (Mid Dose) | 1250 ± 150 | 110 ± 20 |

| Compound X (High Dose) | 900 ± 120 | 80 ± 15 |

Note: This table is illustrative and does not represent actual data for this compound.

Conditioned Place Preference (CPP):

The conditioned place preference paradigm is a widely used preclinical model to assess the rewarding or aversive properties of a substance. The procedure involves several phases: a pre-test to determine any initial preference for one of two distinct compartments, a conditioning phase where the administration of the test compound is repeatedly paired with one compartment and a vehicle with the other, and a final test phase where the animal has free access to both compartments in a drug-free state. An increased amount of time spent in the drug-paired compartment is interpreted as a conditioned place preference, suggesting rewarding properties. Conversely, spending less time in the drug-paired compartment indicates a conditioned place aversion.

Given that many psychoactive compounds with abuse potential, such as cocaine and amphetamine, reliably induce a conditioned place preference, it would be a critical test for evaluating the abuse liability of this compound.

Neurochemical Analysis in Animal Brain Regions (e.g., monoamine levels)

To understand the mechanism of action of a psychoactive compound, neurochemical analyses are conducted to measure its effects on neurotransmitter systems in the brain. For a compound like this compound, the focus would be on the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

These studies typically involve administering the compound to animals and, at various time points, collecting brain tissue from specific regions known to be involved in reward, mood, and activity, such as the nucleus accumbens, prefrontal cortex, and striatum. The tissue is then processed, and the levels of monoamines and their metabolites are quantified using techniques like high-performance liquid chromatography (HPLC).

Research on the related compound 5-IT has shown that it acts as a potent substrate at dopamine, norepinephrine, and serotonin transporters, leading to the release of these monoamines. Specifically, 5-IT displayed a greater potency for release at the dopamine transporter over the serotonin transporter. This profile is consistent with its stimulant effects observed in behavioral models. It is plausible that this compound would exhibit a similar profile, though the specific selectivity for each transporter would need to be empirically determined.

Interactive Data Table: Hypothetical Monoamine Levels in Rat Striatum Following Compound Administration

| Treatment Group | Dopamine (DA) ng/mg tissue | Serotonin (5-HT) ng/mg tissue | Norepinephrine (NE) ng/mg tissue |

| Vehicle Control | 10.2 ± 1.5 | 4.8 ± 0.7 | 1.1 ± 0.2 |

| Compound Y (Acute) | 25.6 ± 3.2 | 12.1 ± 1.8 | 3.5 ± 0.5 |

Note: This table is hypothetical and for illustrative purposes only.

Electrophysiological Assessments in Preclinical Models

Electrophysiology provides a direct measure of neuronal activity and can reveal how a compound alters the firing patterns of individual neurons or neuronal populations. In preclinical in vivo models, microelectrodes can be implanted in specific brain regions of an anesthetized or freely moving animal to record the electrical activity of neurons before and after drug administration.

For a compound expected to increase extracellular levels of monoamines, electrophysiological recordings in regions like the ventral tegmental area (VTA) and nucleus accumbens would be of particular interest. An increase in the firing rate of VTA dopamine neurons, for example, is a common feature of drugs with abuse potential. While no specific electrophysiological studies on this compound have been identified, this technique would be crucial in elucidating its precise effects on neuronal circuits.

Metabolism and Biotransformation Pathways of 5 2 Aminopropyl O Phenol Hydrochloride in Preclinical Systems

In Vitro Metabolic Fate Assessment

Hepatic Microsomal Metabolism Studies (e.g., Rat and Human Liver Microsomes)

No specific studies on the hepatic microsomal metabolism of 5-(2-Aminopropyl)-o-phenol hydrochloride in rat or human liver microsomes were found.

Hepatocyte Incubation Studies for Metabolite Formation

There is no available data from hepatocyte incubation studies to identify the metabolites of this compound.

Enzyme-Specific Metabolism (e.g., Cytochrome P450, Monoamine Oxidase, UDP-Glucuronosyltransferase)

While compounds with similar structures may be metabolized by Cytochrome P450, Monoamine Oxidase, or UDP-Glucuronosyltransferase, no specific research has been published detailing the enzymatic pathways involved in the metabolism of this compound.

Identification and Structural Characterization of Metabolites

Spectrometric Approaches for Metabolite Structure Elucidation (e.g., LC-Q/TOF-MS)

No literature detailing the use of LC-Q/TOF-MS or other spectrometric techniques for the structural elucidation of this compound metabolites is available.

Chromatographic Separation of Metabolites from Biological Matrices

There are no published methods for the chromatographic separation of potential metabolites of this compound from biological matrices.

In Vivo Metabolite Profiling in Animal Models

The in vivo metabolism of xenobiotics is a complex process designed to increase their water solubility and facilitate their elimination from the body. For a compound like 5-(2-aminopropyl)-o-phenol, we can predict a series of metabolic transformations based on its chemical structure, which features a phenol (B47542) group and an aminopropyl side chain. These transformations likely involve Phase I (functionalization) and Phase II (conjugation) reactions.

Analysis of urinary excretion products is a primary method for identifying the metabolites of a compound. In preclinical animal models, urine would be collected over a specified period following administration of this compound, and then subjected to analysis, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites.

Based on the metabolism of similar phenolic and aminopropyl-containing compounds, several metabolites of 5-(2-aminopropyl)-o-phenol would be expected in the urine. Phase I metabolism likely involves hydroxylation of the aromatic ring and N-dealkylation or oxidation of the aminopropyl side chain. The presence of a primary amine and a phenolic hydroxyl group makes the parent compound and its Phase I metabolites candidates for Phase II conjugation reactions, such as glucuronidation and sulfation, which further enhance water solubility and facilitate excretion.

Studies on related compounds like N-(n-propyl)amphetamine have shown that phenolic metabolites are produced and excreted in the urine, often as conjugates. nih.gov The primary amine in the aminopropyl group of 5-(2-aminopropyl)-o-phenol could also undergo N-acetylation. Therefore, a comprehensive urinary metabolite profile would likely include the parent compound, hydroxylated and/or deaminated metabolites, and their glucuronide, sulfate, and N-acetyl conjugates.

Table 1: Predicted Urinary Metabolites of 5-(2-Aminopropyl)-o-phenol in a Preclinical Animal Model

| Metabolite | Predicted Metabolic Pathway | Method of Detection | Expected Form in Urine |

| 5-(2-Aminopropyl)-o-phenol | Unchanged Parent Compound | LC-MS/MS | Free and Conjugated |

| Hydroxylated 5-(2-Aminopropyl)-o-phenol | Aromatic Hydroxylation (CYP450-mediated) | GC-MS, LC-MS/MS | Free and Conjugated |

| N-acetyl-5-(2-aminopropyl)-o-phenol | N-acetylation | LC-MS/MS | Free |

| 5-(2-Aminopropyl)-o-phenol glucuronide | Glucuronidation (UGT-mediated) | LC-MS/MS | Conjugated |

| 5-(2-Aminopropyl)-o-phenol sulfate | Sulfation (SULT-mediated) | LC-MS/MS | Conjugated |

This table is a predictive representation based on the metabolism of structurally similar compounds and is not based on experimental data for this compound.

Following absorption, 5-(2-aminopropyl)-o-phenol and its metabolites would be expected to distribute into various tissues. The extent of this distribution would be influenced by factors such as the lipophilicity of the molecules, their affinity for plasma proteins, and the presence of specific transporters. For amphetamine and its metabolites, studies in rats have shown significant distribution to several organs, including the kidney, spleen, and brain. nih.gov

Given its structural similarities to hydroxylated amphetamine derivatives, it is plausible that metabolites of 5-(2-aminopropyl)-o-phenol could cross the blood-brain barrier to some extent. Research on p-hydroxy-d-amphetamine has indicated that while its penetration into the brain is limited, it can accumulate in specific regions such as the striatum. nih.gov Therefore, it is conceivable that hydroxylated metabolites of 5-(2-aminopropyl)-o-phenol may exhibit a similar pattern of distribution within the central nervous system.

The liver, as the primary site of metabolism, would be expected to have a significant concentration of the parent compound and its metabolites. The kidneys, being the main route of excretion, would also likely show notable accumulation. nih.gov A hypothetical tissue distribution study in an animal model might reveal the relative concentrations of metabolites in these and other key organs.

Table 2: Predicted Tissue Distribution of 5-(2-Aminopropyl)-o-phenol Metabolites in a Preclinical Animal Model

| Tissue | Predicted Relative Concentration of Metabolites | Rationale |

| Liver | High | Primary site of metabolism. |

| Kidney | High | Primary organ of excretion. nih.gov |

| Spleen | Moderate to High | Observed with similar compounds like methamphetamine. nih.gov |

| Brain | Low to Moderate | Potential for some metabolites to cross the blood-brain barrier and accumulate in specific regions. nih.gov |

| Lungs | Low to Moderate | Potential for accumulation due to high blood perfusion. |

| Heart | Low | Generally lower accumulation observed for similar compounds. nih.gov |

This table is a predictive representation based on the tissue distribution of structurally similar compounds and is not based on experimental data for this compound.

Structure Activity Relationship Sar Studies and Computational Modeling of 5 2 Aminopropyl O Phenol Hydrochloride Derivatives

Correlative Analysis of Chemical Structure and Biological Activity

SAR analysis for this class of compounds focuses on systematically modifying the core structure—the aromatic ring, the aminopropyl side chain, and the phenolic hydroxyl group—to understand their contribution to the pharmacological profile.

Impact of Aromatic Ring Substitutions on Pharmacological Profiles

Increasing the number of aromatic rings in a drug candidate is often correlated with poorer developability due to issues like reduced aqueous solubility. researchgate.net However, the strategic placement of specific substituents on the existing phenyl ring can fine-tune the pharmacological profile. Modifications involving hydroxyl, methoxy (B1213986), or halogen groups can significantly alter lipophilicity, hydrogen bonding capacity, and steric hindrance, which collectively shape the compound's bioactivity. researchgate.net For instance, adding electron-withdrawing or electron-donating groups can modulate the pKa of the phenolic hydroxyl and the amino group, influencing ionization at physiological pH and subsequent receptor interactions. The position of these substituents is also critical, as it dictates the spatial arrangement of interaction points with a receptor binding pocket.

Table 1: Illustrative Impact of Aromatic Ring Substitutions on the Activity of 5-(2-Aminopropyl)-o-phenol Derivatives

| Position of Substitution | Substituent Group | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity |

| 4-position | Chloro (Cl) | Increase | May enhance binding through hydrophobic interactions, but could alter selectivity. |

| 4-position | Methoxy (-OCH₃) | Moderate Increase | Can act as a hydrogen bond acceptor; may improve metabolic stability. |

| 3-position | Hydroxyl (-OH) | Decrease | Increases hydrogen bonding potential; may improve selectivity but decrease cell permeability. |

| 3,4-positions | Dichloro (Cl, Cl) | Significant Increase | Likely increases binding affinity for hydrophobic pockets but may also increase non-specific binding and reduce solubility. |

Influence of Aminopropyl Side Chain Modifications on Activity

The aminopropyl side chain is another critical determinant of biological activity. Modifications to this chain, including changes to its length, branching, and the nature of the amine substituent, can impact potency and selectivity. Altering the alkyl chain length can change the distance between the aromatic ring and the crucial amino group, potentially optimizing the alignment within the receptor's binding site.

N-alkylation (e.g., N-methyl, N-ethyl) of the primary amine can have varied effects. While it may increase lipophilicity, it can also introduce steric hindrance that might decrease binding affinity, depending on the topology of the receptor site. In some classes of amphetamine derivatives, such modifications have been shown to modulate activity at different monoamine transporters. mdpi.com

Table 2: Illustrative Impact of Side Chain Modifications on the Activity of 5-(2-Aminopropyl)-o-phenol Derivatives

| Modification | Example Derivative | Potential Impact on Receptor Interaction | Predicted Change in Activity |

| N-Methylation | 5-(2-(Methylamino)propyl)-o-phenol | May alter selectivity between different monoamine transporters. | Activity and selectivity profile likely altered. |

| N,N-Dimethylation | 5-(2-(Dimethylamino)propyl)-o-phenol | Increased steric bulk may hinder optimal binding at some receptors. | Likely decreased activity at primary amine-preferring sites. |

| Alpha-Methylation | 5-(2-Aminobutyl)-o-phenol (if original was ethyl) | Can enhance metabolic stability by blocking oxidation. | May increase duration of action. |

| Chain Extension | 5-(3-Aminobutyl)-o-phenol | Alters distance between pharmacophoric groups. | Potentially reduced activity due to non-optimal geometry. |

Role of the Phenolic Hydroxyl Group (or Methyl Group at the Ortho Position) on Biological Interactions

The phenolic hydroxyl group is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. nih.govresearchgate.net This feature is often essential for anchoring the ligand into the active site of a protein or receptor through specific hydrogen bonding interactions with amino acid residues. nih.gov The presence and position of hydroxyl groups on a phenolic ring system are known to be major determinants of antioxidant activity and receptor binding. nih.govresearchgate.net

Replacing the ortho-hydroxyl group with a methyl group would fundamentally alter the compound's interactive potential. A methyl group is hydrophobic and cannot form hydrogen bonds, whereas a hydroxyl group is polar and a prime candidate for such interactions. nih.govnih.gov This substitution would eliminate a key interaction point, likely leading to a significant decrease in binding affinity and biological activity. The methyl group would also introduce steric bulk, which could further disrupt the optimal fit of the compound in a binding pocket designed to accommodate a smaller hydrogen-bonding group. These interactions, including hydrogen bonds and hydrophobic interactions, are the primary driving forces in the formation of protein-phenolic complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This computational approach is instrumental in predicting the activity of novel compounds and understanding the structural features that govern their potency. nih.gov

Development of Predictive Models for Analog Design

The development of a robust QSAR model is a systematic process that involves several key stages. biointerfaceresearch.comresearchgate.net The first step is the compilation of a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. way2drug.com

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is constructed that links these descriptors to the observed activity. unicamp.br The model's predictive power is rigorously evaluated through internal validation (e.g., cross-validation) and, most importantly, external validation using an independent test set of compounds not used in model creation. biointerfaceresearch.comu-strasbg.fr A well-validated QSAR model serves as a powerful tool for the virtual screening of large compound libraries and for prioritizing the synthesis of new analogs with a higher probability of success. nih.govmdpi.com

Identification of Key Molecular Descriptors Influencing Activity

The analysis of a QSAR model reveals which molecular descriptors are most influential in determining biological activity. For amphetamine-like compounds, these descriptors typically fall into three categories:

Electronic Descriptors : These describe the electronic properties of the molecule. Examples include CHELPG atomic charges on specific atoms of the aromatic ring, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity, and dipole moment. unicamp.br These descriptors are crucial for modeling electrostatic and covalent-like interactions with the target receptor.

Steric Descriptors : These relate to the size and shape of the molecule. Descriptors such as molecular volume, molecular surface area, and molar refractive index are used to model how the compound fits into the receptor's binding site. unicamp.br

Hydrophobic Descriptors : These quantify the lipophilicity of the compound. The partition coefficient (log P) is the most common hydrophobic descriptor, influencing the compound's ability to cross cell membranes and engage in hydrophobic interactions within the receptor pocket. unicamp.br

By identifying the optimal range for these key descriptors, QSAR models provide a quantitative roadmap for designing more potent and selective derivatives of 5-(2-Aminopropyl)-o-phenol.

Table 3: Key Molecular Descriptors and Their Potential Influence on the Activity of 5-(2-Aminopropyl)-o-phenol Derivatives

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | Atomic charge on N9 (amine) | Influences the strength of ionic interactions and hydrogen bonding with the receptor. |

| HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons, affecting charge-transfer interactions. | |

| Electrophilicity Index (ω) | Measures the capacity to accept electrons, which can be important for covalent or pseudo-covalent interactions. | |

| Steric | Molecular Surface Area | Affects the overall fit and the extent of van der Waals interactions with the receptor surface. |

| Molar Refractivity | Relates to molecular volume and polarizability, influencing binding affinity. | |

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Governs membrane permeability and the strength of hydrophobic interactions within the binding pocket. |

Lack of Publicly Available Data Prevents In-Depth Computational Analysis of 5-(2-Aminopropyl)-o-phenol Hydrochloride

Despite a comprehensive search of scientific literature and databases, detailed information regarding the structure-activity relationship (SAR) studies and computational modeling of this compound and its derivatives is not publicly available. Consequently, a thorough analysis as outlined, including specific data on ligand-protein interactions, molecular dynamics, and virtual screening, cannot be provided at this time.

In silico methodologies are powerful tools in drug discovery and development for investigating how a compound interacts with biological targets. These techniques are crucial for understanding the potential efficacy and mechanism of action of new chemical entities. The requested analysis would typically involve several key computational approaches:

Ligand-Protein Interaction Simulations for Target Engagement: This involves using molecular docking to predict the preferred orientation of a ligand (in this case, derivatives of this compound) when bound to a specific protein target. The goal is to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Without identified biological targets for this specific compound, such simulations are not feasible.

Molecular Dynamics Simulations for Binding Conformations: These simulations provide a more dynamic picture of the ligand-protein complex, showing how it behaves over time. This can reveal important information about the stability of the binding and the conformational changes that may occur upon binding. The absence of initial docking studies precludes the possibility of performing meaningful molecular dynamics simulations.

Virtual Screening for Novel Analog Discovery: This computational technique is used to search large libraries of chemical compounds to identify those that are likely to bind to a target of interest. This is a common strategy for discovering new drug candidates. The successful application of virtual screening requires a validated biological target and a clear understanding of the pharmacophore, which is lacking for this compound.

While general principles of SAR and computational modeling are well-established, their specific application to this compound has not been documented in accessible scientific literature. The generation of meaningful data tables and detailed research findings as requested is therefore not possible. Further empirical research would be required to establish the necessary foundational data for such a computational study.

Future Directions and Emerging Research Avenues for 5 2 Aminopropyl O Phenol Hydrochloride Research

Exploration of Novel Analogues with Modulated Pharmacological Profiles

A primary objective in modern drug discovery is the rational design of new chemical entities based on a lead compound. For 5-(2-Aminopropyl)-o-phenol hydrochloride, future efforts will likely concentrate on synthesizing and evaluating novel analogues. The goal is to systematically modify the core structure—the aminopropyl-substituted phenol (B47542) ring—to enhance desired activities while minimizing or eliminating potential off-target effects. This process involves creating a library of related compounds by altering functional groups, changing substituent positions, and modifying the stereochemistry of the molecule. For instance, heterocyclic analogues of phenol have been studied to assess their potential as antioxidants. researchgate.net The resulting structure-activity relationship (SAR) studies are crucial for understanding how specific molecular features translate into biological effects. mdpi.com

A key strategy in developing improved therapeutic agents is the concept of selective receptor modulation. A selective receptor modulator (SRM) is a compound that exhibits different effects in different tissues, acting as an agonist in some while functioning as an antagonist in others. wikipedia.org This tissue-specific activity is a significant advancement over conventional drugs that act uniformly across all tissues where the target receptor is present. wikipedia.org

The development of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and Raloxifene serves as a prime example. nih.govwikipedia.org These agents interact with estrogen receptors but produce beneficial estrogen-like effects on bone while blocking estrogen's proliferative effects in breast tissue. nih.gov The mechanism behind this selectivity lies in the ability of the drug-receptor complex to adopt different conformations, which in turn recruit different co-regulatory proteins (co-activators or co-repressors) in a tissue-specific manner.

For analogues of this compound, design principles for achieving selective modulation would involve:

Target Identification: First, the primary molecular target(s) of the parent compound must be definitively identified.

Structural Modification: Systematic modifications to the phenoxy ring and the aminopropyl side chain can alter the compound's binding affinity and orientation within the receptor's ligand-binding pocket. These changes can influence the conformational shape of the activated receptor.

Functional Group Manipulation: Introducing or modifying functional groups can create new interaction points with the receptor or alter the recruitment of co-regulatory proteins, thereby fine-tuning the balance between agonistic and antagonistic activity in different cellular environments.

The ultimate aim is to create an "ideal" modulator that maximizes therapeutic benefits in target tissues while having a neutral or antagonistic effect in other tissues, leading to a greatly improved therapeutic window. nih.gov

Integration of Multi-Omics Data in Preclinical Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized preclinical drug development. nih.gov Multi-omics analysis involves integrating these large-scale datasets to build a comprehensive, system-level understanding of a drug's biological effects. astrazeneca.com This approach moves beyond single-pathway analysis to create a detailed map of the molecular changes induced by a compound. nih.govastrazeneca.com

For this compound and its future analogues, a multi-omics strategy would be invaluable. By combining different 'omics' datasets, researchers can gain novel insights into the molecular changes that underpin a drug's effect and the biological response to it. astrazeneca.com This approach is already being embedded across the pharmaceutical pipeline to better understand how medicines work and to advance precision medicine. astrazeneca.com

Key applications include:

Mechanism of Action (MoA) Elucidation: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) following drug exposure, researchers can identify the specific cellular networks being modulated. This provides a much deeper understanding of the MoA than traditional methods.

Biomarker Discovery: Multi-omics data can help identify predictive and diagnostic biomarkers. frontlinegenomics.commaastrichtuniversity.nl For example, specific genetic profiles or protein expression patterns might indicate which patient populations are most likely to respond to the drug, enabling a more targeted, personalized medicine approach. astrazeneca.com

Target Validation: Integrating genomic and transcriptomic data can reveal associations between gene mutations and gene expression, helping to validate potential drug targets. nih.gov

Computational drug discovery tools and artificial intelligence are essential for interpreting these complex, multi-layered datasets and translating them into meaningful biological insights. frontiersin.org

Development of Advanced In Vitro Models for Enhanced Mechanistic Insight

A significant limitation in traditional drug discovery has been the reliance on two-dimensional (2D) cell cultures and animal models, which often fail to accurately predict human responses. mdpi.comnih.gov In recent years, the development of advanced in vitro models has provided powerful new tools for preclinical research. rouken.bio These models more closely mimic human physiology and are being adopted more widely, a trend accelerated by legislation such as the FDA Modernization Act 2.0, which allows for alternatives to animal testing. mdpi.comrouken.bio

Future research on this compound would greatly benefit from the use of these sophisticated systems:

3D Cell Cultures (Spheroids and Organoids): Unlike flat 2D cultures, three-dimensional (3D) models like spheroids and organoids allow cells to grow and interact in a manner that better resembles native tissue. nih.govrouken.bio These models are superior for studying complex processes like cell-to-cell communication and drug penetration. rouken.bio For example, neuronal organoids could be used to study the compound's effects on the central nervous system in a human-relevant context.

Organ-on-a-Chip (OOC) / Microphysiological Systems (MPS): These devices use microfluidic technology to culture human cells in a dynamic environment that recapitulates the structure and function of human organs like the liver, kidney, or gut. mdpi.comcriver.com A "liver-on-a-chip" model, for instance, could be used to study the metabolism of this compound and assess its potential for drug-induced liver injury with greater accuracy than animal models. mdpi.comcriver.com

Personalized Models: An emerging area is the use of induced pluripotent stem cells (iPSCs) derived from individual patients to create personalized in vitro models. rouken.biocriver.com This allows researchers to study how a drug's effects might vary in the context of an individual's unique genetic background, holding immense promise for advancing personalized medicine. rouken.bio

By providing more human-relevant data early in the development process, these advanced models can offer deeper mechanistic insights, improve the prediction of clinical efficacy, and reduce the reliance on animal testing. mdpi.comrouken.bio

Q & A

Q. What are the established synthetic routes for 5-(2-Aminopropyl)-o-phenol hydrochloride, and how can purity be optimized?

The compound is synthesized via reductive amination of the corresponding ketone precursor, followed by hydrochloride salt formation. Purity optimization involves recrystallization in ethanol or methanol under controlled pH conditions, monitored by thin-layer chromatography (TLC) using dichloromethane/methanol mixtures (e.g., 5:5 ratio) . Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How is this compound structurally characterized, and what analytical techniques are essential?

Key techniques include:

- 1H/13C NMR : To confirm the aromatic proton environment and aminopropyl side chain.

- High-resolution mass spectrometry (HRMS) : For exact mass validation (theoretical M.W. 213.7038) .

- FT-IR : To identify phenolic O-H stretches (~3200 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Q. What are the primary pharmacological targets of this compound, and how are receptor interactions assessed?

The compound acts as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors and antagonizes 5-HT2A. Receptor affinity is evaluated via competitive radioligand binding assays using transfected HEK293 cells. Functional activity (e.g., cAMP modulation) is measured using luciferase-based reporter systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, ion concentrations). Standardization using reference ligands (e.g., serotonin for 5-HT receptors) and orthogonal assays (e.g., calcium flux vs. β-arrestin recruitment) is recommended. Meta-analysis of raw data across studies can identify confounding variables .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Q. How do in vitro receptor binding profiles translate to in vivo neurochemical effects?

In vivo microdialysis in rodent models can measure extracellular serotonin and dopamine levels post-administration. Discrepancies between in vitro and in vivo data often stem from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolite activity .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

- Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation.

- Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous solutions.

- Monitor stability via accelerated aging studies using thermal stress (40°C/75% RH) .

Q. How can researchers design analogs with improved selectivity for 5-HT2A over 5-HT2C receptors?

Computational docking studies using 5-HT2A/2C crystal structures can identify key residues (e.g., 5-HT2A Val156 vs. 5-HT2C Ser159). Substituent modifications at the aminopropyl chain (e.g., bulkier groups) may enhance selectivity. Validate predictions via site-directed mutagenesis and binding assays .

Methodological Notes

- Avoiding Artifacts : Use deuterated solvents (e.g., DMSO-d6) in NMR to prevent signal overlap from residual protons .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for neuropharmacological experiments .

- Data Reproducibility : Share raw binding curves and chromatograms in supplementary materials to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.